molecular formula B3H3O3 B8493064 1,3,5,2,4,6-trioxatriborinane CAS No. 289-56-5

1,3,5,2,4,6-trioxatriborinane

Cat. No. B8493064
Key on ui cas rn: 289-56-5
M. Wt: 83.5 g/mol
InChI Key: BRTALTYTFFNPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900215B2

Procedure details

A 5 l round-bottomed flask equipped with a mechanical stirrer, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with 2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol (101.59 g, 333 mmol), 3-pyridineboronic acid in the form of its boroxine (42.98 g, 350 mmol), K3PO4 (111.69 g, 526 mmol), 1,4-dioxane (1.20 l), and water (406 ml). Cycling vacuum and then nitrogen three times degassed the stirred slurry. All solids dissolved on warming to 70° C. A 500 ml round-bottomed flask equipped with a magnetic stir bar, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with bis(dibenzylideneacetone)palladium(0) (9.57 g, 16.7 mmol) and 1,4-dioxane (130 ml). The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes, 16.7 mmol) was added by syringe. The solution was degassed again and then warmed to 70° C. The warm catalyst solution was cannulated to the 5 l flask and the resulting mixture was stirred at 70° C. for 16 h. At the end of reaction, most of the product had crystallized out to provide a grey slurry. The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l). The clear yellow aqueous phase was transferred to a stirred 4 l Erlenmeyer flask with a nitrogen sweep and borane-trimethylamine complex (1.87 g) was added. After 90 min the resulting black solids were removed by filtration through a 1.0μ filter. The filtrate was transferred to a mechanically stirred 5 l flask equipped with a pH probe. The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml). The mixture self-nucleated to provide a slurry. Additional 50 wt % NaOH (about 36 ml) was added over 30 min to pH 7.1 to provide a cream-colored slurry. The solids were collected on a frit, washed with water (250 ml) and air dried to give the free base 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as an off-white crystalline solid (117.38 g, 94.5 wt % pure): m.p. 234-236° C.; 1H NMR (DMSO-d6, 400 MHz) δ 9.00 (1H, d, J 7.2), 8.85 (1H, bs), 8.60 (1H, dd, J 4.8, 1.6), 8.06 (1H, m), 7.92 (1H, s), 7.87 (1H, dd, J 7.2, 2.4), 7.74 (1H, m), 7.76-7.68 (2H, m), 7.37 (1H, d, J 7.2), 5.49 (1H, s), 1.47 (6H, s); 13C NMR (DMSO-d6, 100.55 MHz) δ 169.6, 159.3 (d, J 248.2), 149.9 (d, J 3.2), 149.6, 148.5, 137.0 (d, J 3.2), 134.0, 133.5, 130.9, 130.3 (d, J 3.2), 130.0 (d, J 8.0), 126.6 (d, J 14.5), 126.1 (d, J 4.0), 124.1, 122.7, 117.7 (d, J 22.5), 106.3, 73.0, 30.3.
Name
2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol
Quantity
101.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.98 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
111.69 g
Type
reactant
Reaction Step One
Name
Quantity
406 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
catalyst
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[F:8].[N:22]1[CH:27]=[CH:26][CH:25]=[C:24](B(O)O)[CH:23]=1.O1BOBOB1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCOCC1.O>[F:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)=[CH:3][C:2]=1[C:24]1[CH:23]=[N:22][CH:27]=[CH:26][CH:25]=1 |f:3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol
Quantity
101.59 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C1=CN=C2N1C=CC(=N2)C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
42.98 g
Type
reactant
Smiles
O1BOBOB1
Name
K3PO4
Quantity
111.69 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
406 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.57 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 l round-bottomed flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Cycling vacuum and then nitrogen three times degassed the stirred slurry
DISSOLUTION
Type
DISSOLUTION
Details
All solids dissolved
CUSTOM
Type
CUSTOM
Details
A 500 ml round-bottomed flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes
ADDITION
Type
ADDITION
Details
16.7 mmol) was added by syringe
CUSTOM
Type
CUSTOM
Details
The solution was degassed again
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 70° C
CUSTOM
Type
CUSTOM
Details
At the end of reaction
CUSTOM
Type
CUSTOM
Details
most of the product had crystallized out
CUSTOM
Type
CUSTOM
Details
to provide a grey slurry
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After 90 min the resulting black solids were removed by filtration through a 1.0μ
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
equipped with a pH probe
ADDITION
Type
ADDITION
Details
The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml)
CUSTOM
Type
CUSTOM
Details
The mixture self-nucleated to provide a slurry
CUSTOM
Type
CUSTOM
Details
to provide a cream-colored slurry
CUSTOM
Type
CUSTOM
Details
The solids were collected on a frit
WASH
Type
WASH
Details
washed with water (250 ml) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CN=C2N1C=CC(=N2)C(C)(C)O)C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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